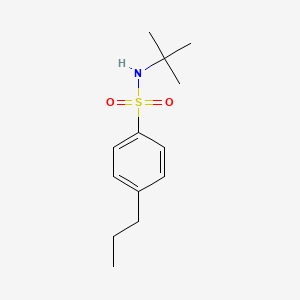
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide, also known as F1394, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. F1394 has been found to exhibit a range of biochemical and physiological effects, which make it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell division and proliferation. This inhibition results in the death of cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the formation of blood vessels that supply tumors with nutrients. N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is that it exhibits a high degree of selectivity for cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for further research as a potential therapeutic agent. One limitation of using N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are many potential future directions for research on N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is its potential use in combination with other cancer drugs, to enhance their efficacy and reduce side effects. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory disorders and neurological disorders. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide, which can then be purified through a series of chemical processes.
Scientific Research Applications
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential therapeutic agent for the treatment of cancer. N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for further research.
properties
IUPAC Name |
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-7-14(8-11(10)2)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVAMAVELZMAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)
![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)